molecular formula C8H13NO B8217884 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B8217884
M. Wt: 139.19 g/mol
InChI Key: BKKUQULWIKORDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)bicyclo[111]pentan-1-amine is a compound that features a unique structural motif combining an oxetane ring and a bicyclo[111]pentane framework

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the amine or oxetane positions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but may lack the oxetane ring or amine group.

    Oxetane derivatives: Compounds containing the oxetane ring but with different substituents or additional functional groups.

Uniqueness

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is unique due to the combination of the oxetane ring and the bicyclo[1.1.1]pentane framework, which imparts distinct physicochemical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications .

Properties

IUPAC Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKUQULWIKORDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.